(R)-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid
Overview
Description
®-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The tert-butoxycarbonyl group serves as a protective group for the amino function, preventing unwanted side reactions during the synthesis process. This compound is particularly valuable in the field of organic chemistry and biochemistry for its role in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of tert-butoxycarbonyl derivatives of amino acids can be optimized by controlling reaction conditions such as temperature, solvent, and the concentration of reactants. Flow microreactor systems have been developed to enhance the efficiency and sustainability of this process .
Chemical Reactions Analysis
Types of Reactions
®-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid undergoes several types of chemical reactions, including:
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amino acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives can be modified through these processes.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid in dichloromethane.
Substitution: Common reagents include nucleophiles such as amines or alcohols under basic conditions.
Oxidation and Reduction: Specific reagents depend on the desired modification of the derivative.
Major Products
The major products of these reactions include the deprotected amino acid, substituted derivatives, and various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid is used extensively in peptide synthesis. The tert-butoxycarbonyl group protects the amino group during the coupling of amino acids, allowing for the stepwise construction of peptides.
Biology
In biological research, this compound is used to synthesize peptides that can be studied for their biological activity. It is also used in the development of peptide-based drugs.
Medicine
In medicine, peptides synthesized using ®-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid are investigated for their therapeutic potential. These peptides can act as hormones, enzymes, or inhibitors in various biological pathways.
Industry
Industrially, this compound is used in the large-scale synthesis of peptides and proteins for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of ®-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid involves the protection of the amino group, which prevents it from participating in unwanted side reactions during peptide synthesis. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group at the desired stage of synthesis.
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-L-alanine: Another amino acid derivative with a tert-butoxycarbonyl-protected amino group.
N-tert-butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group instead of a methyl group.
N-tert-butoxycarbonyl-L-valine: Contains a valine residue instead of a 4-methylpentanoic acid residue.
Uniqueness
®-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid is unique due to its specific structure, which includes a 4-methylpentanoic acid residue. This structure provides distinct steric and electronic properties that can influence the reactivity and stability of the compound during peptide synthesis.
Properties
IUPAC Name |
(2R)-4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(10(14)15)7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKOREWJYZNXDX-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441799 | |
Record name | (2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132605-96-0 | |
Record name | (2R)-2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-methylpentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132605-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.